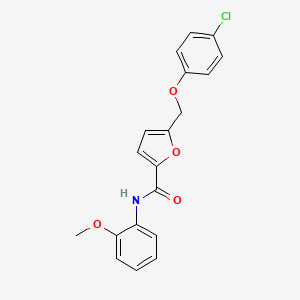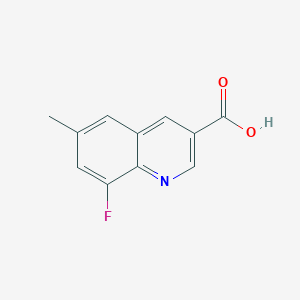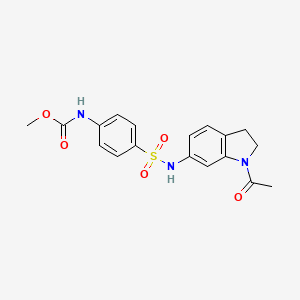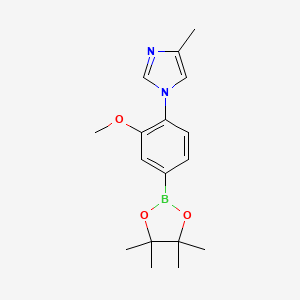
5-((4-chlorophenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-chlorophenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. This compound has been extensively studied in scientific research for its potential application in cancer therapy.
Scientific Research Applications
Potential Oral Drug Candidate
The compound has been studied for its potential as an oral drug candidate. It exhibits promising bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), which were predicted using computational tools . A UV spectrophotometric method was developed to verify these properties and determine the stability of the compound under various stress conditions .
Anti-Acetylcholinesterase Activity
This compound has shown remarkable dose-dependent anti-acetylcholinesterase activity , suggesting it may be a drug candidate for treating neurodegenerative disorders . The stability of the compound at ambient temperature and physiological pH adds to its suitability for oral administration .
Antibacterial and Enzyme Inhibitory Activities
It has been used as a precursor for preparing sulfanyl acetamides, which possess antibacterial and enzyme inhibitory activities at lower cytotoxicity. This indicates its potential application in developing treatments for bacterial infections and enzyme-related disorders .
Corrosion Inhibition
Although not directly related to the exact compound , a structurally similar compound, 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CMTT) , has been studied for its corrosion inhibition properties on aluminum alloys in acidic conditions . This suggests that the compound might also be researched for similar applications in corrosion inhibition.
Computational Modeling in Drug Development
The compound’s development process involves significant technological advancements like computational modeling, which helps in predicting its physicochemical properties and pharmacokinetics. This application is crucial in speeding up the drug discovery process .
High Throughput Screening
The methodologies used in the development of this compound can be applied to high throughput screening processes. This is essential for identifying lead compounds from hundreds of thousands of new chemical entities synthesized annually .
Genomics and Proteomics
The discovery and development process of this compound also integrates genomics and proteomics, which are vital in understanding the genetic and protein-related aspects of drug action and development .
Pharmacological Screening
Finally, the compound undergoes pharmacological screening to assess its efficacy and toxicity, which is a standard procedure in the development of any therapeutic agent .
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-17-5-3-2-4-16(17)21-19(22)18-11-10-15(25-18)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJYMMWEKIKMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)

![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)
![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)